1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone
Overview
Description
1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone is a complex organic compound characterized by the presence of a thiazole ring substituted with fluoro and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl positions, often using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.
Scientific Research Applications
1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives with fluoro and trifluoromethyl substitutions. These compounds share some chemical properties but differ in their specific applications and reactivity. For example:
2-Fluoro-4-(trifluoromethyl)phenylthiazole: Similar in structure but may have different reactivity due to the position of the substituents.
4-Methyl-2-(trifluoromethyl)thiazole: Lacks the fluoro group, which can affect its binding properties and reactivity.
1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NOS/c1-6-11(7(2)19)20-12(18-6)9-4-3-8(5-10(9)14)13(15,16)17/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCZJZBOAADWCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(F)(F)F)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610352 | |
Record name | 1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447406-74-8 | |
Record name | 1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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